molecular formula C11H13NO B1329792 4-(3-Aminophenyl)-2-methyl-3-butyn-2-ol CAS No. 69088-96-6

4-(3-Aminophenyl)-2-methyl-3-butyn-2-ol

Cat. No. B1329792
CAS RN: 69088-96-6
M. Wt: 175.23 g/mol
InChI Key: DQPSETABKZMTEZ-UHFFFAOYSA-N
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Patent
US08609841B2

Procedure details

In an autoclave there are introduced—under nitrogen atmosphere—20.0 g of 2-methyl-4-(3-nitrophenyl)but-3-yn-2-ol and 300 mL of Isopropanol and 1.0 g of cobalt polysulfide paste (see U.S. Pat. No. 4,219,679A1). The mixture was hydrogenated for 1 hr and 15 minutes at 110° C. and 1000 psig of hydrogen pressure. After removing the catalyst by filtering, the solution was concentrated to dryness and the residue was crystallised from Toluene providing 13.1 g of the product of formula (IV) for a molar yield of 77%.
Quantity
20 g
Type
reactant
Reaction Step One
[Compound]
Name
cobalt polysulfide
Quantity
1 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
300 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]([OH:15])([C:4]#[C:5][C:6]1[CH:11]=[CH:10][CH:9]=[C:8]([N+:12]([O-])=O)[CH:7]=1)[CH3:3].[H][H]>C(O)(C)C>[NH2:12][C:8]1[CH:7]=[C:6]([C:5]#[C:4][C:2]([CH3:3])([OH:15])[CH3:1])[CH:11]=[CH:10][CH:9]=1

Inputs

Step One
Name
Quantity
20 g
Type
reactant
Smiles
CC(C)(C#CC1=CC(=CC=C1)[N+](=O)[O-])O
Step Two
Name
cobalt polysulfide
Quantity
1 g
Type
reactant
Smiles
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]
Step Four
Name
Quantity
300 mL
Type
solvent
Smiles
C(C)(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
After removing the catalyst
FILTRATION
Type
FILTRATION
Details
by filtering
CONCENTRATION
Type
CONCENTRATION
Details
the solution was concentrated to dryness
CUSTOM
Type
CUSTOM
Details
the residue was crystallised from Toluene providing 13.1 g of the product of formula (IV) for a molar yield of 77%

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
Smiles
NC=1C=C(C=CC1)C#CC(C)(O)C
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 77%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.